molecular formula C19H14O2 B13617160 2-{[1,1'-Biphenyl]-3-yl}benzoic acid

2-{[1,1'-Biphenyl]-3-yl}benzoic acid

Cat. No.: B13617160
M. Wt: 274.3 g/mol
InChI Key: RKXIGLFSJQIZGR-UHFFFAOYSA-N
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Description

[1,1’:3’1’'-Terphenyl]-2-carboxylic acid is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a carboxylic acid group attached to the central benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid typically involves the following steps:

    Suzuki Coupling Reaction: This method involves the coupling of bromobenzene with phenylboronic acid in the presence of a palladium catalyst to form biphenyl. The biphenyl is then further coupled with another bromobenzene molecule to form terphenyl.

    Carboxylation: The terphenyl undergoes carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: [1,1’:3’1’'-Terphenyl]-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted terphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives like ketones and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated terphenyl derivatives.

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology:

    Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.

Industry:

    Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of [1,1’:3’1’'-Terphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    [1,1’4’,1’'-Terphenyl]: Another terphenyl derivative with different substitution patterns.

    Biphenyl: Consists of two benzene rings and serves as a simpler analog.

    Triphenylmethane: Contains three benzene rings attached to a central carbon atom.

Uniqueness: [1,1’:3’1’'-Terphenyl]-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and functionality compared to other terphenyl derivatives. This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-(3-phenylphenyl)benzoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H,20,21)

InChI Key

RKXIGLFSJQIZGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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